Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of chemical entities that exhibit significant pharmacological properties, often explored in medicinal chemistry and drug development.
The compound is synthesized through organic reactions involving various precursors, primarily derived from natural sources or synthesized in the laboratory. Its structural components, such as the benzo[c]chromene and furan moieties, are often found in compounds with biological activity, particularly in the realm of phytochemicals and pharmaceuticals.
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate can be classified as:
The synthesis of methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate typically involves a multi-step organic synthesis process. Key steps may include:
The synthetic route requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common reagents include chlorinating agents (e.g., thionyl chloride) and coupling reagents for ester formation.
The molecular structure of methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate can be represented with the following characteristics:
The structure features a furan ring connected to a benzo[c]chromene moiety through an ether linkage.
The compound's structural data can be represented using various notations:
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4This notation highlights the connectivity and arrangement of atoms within the molecule.
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions are instrumental in modifying the compound for further applications or studies.
The mechanism of action for methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often demonstrate activity against various biological targets such as kinases or transcription factors involved in disease processes.
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate is expected to exhibit:
Chemical properties include:
Methyl 5-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy]methyl}-2-furoate has potential applications in:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: